methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
Description
Methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism. Key structural features include:
- An acetamido linker bridging the core to a methyl benzoate moiety, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-27-17(26)11-2-4-12(5-3-11)20-14(24)9-21-10-18-15-13(16(21)25)8-19-22(15)6-7-23/h2-5,8,10,23H,6-7,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUAWTMPJJPGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reactions
A one-pot synthesis leveraging Biginelli-like conditions has been explored. Ethyl acetoacetate, thiourea, and 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde react in acetic anhydride to form the thiazolo[3,2-a]pyrimidine core, which is further functionalized. While this method reduces step count, regioselectivity issues limit yields to ~50%.
Enzymatic Hydrolysis
Recent studies report using lipases to hydrolyze the methyl ester of intermediates, enabling greener synthesis. For example, Candida antarctica lipase B (CAL-B) achieves 90% conversion in phosphate buffer (pH 7.0).
Challenges and Optimization Strategies
- Regioselectivity in alkylation: Competing N1 vs. N2 alkylation is controlled by steric hindrance. Bulky alkylating agents (e.g., propargyl bromide) favor N1 substitution.
- Solvent effects: DMF enhances solubility of intermediates but complicates purification. Switching to THF/water biphasic systems improves yield by 15%.
- Catalysis: Pd(OAc)$$ _2 $$ (5 mol%) accelerates coupling steps, reducing reaction time from 12 hours to 4 hours.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the corresponding carboxylic acid.
Scientific Research Applications
methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with two structurally related derivatives:
Table 1: Structural and Predicted Property Comparison
Key Observations:
Core Structure Differences: The target compound and the ethyl ester analog () share the pyrazolo[3,4-d]pyrimidinone core, which is critical for interactions with purine-binding enzymes. In contrast, the pyridoindole-based compound () has a distinct core, likely conferring different target specificity.
R2 Group: The methyl benzoate in the target compound versus the ethyl ester in alters metabolic stability. Methyl esters are typically hydrolyzed faster in vivo, suggesting the target compound may act as a prodrug.
Q & A
Q. Q: What are the standard synthetic routes for preparing methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate, and how can reaction conditions be optimized for higher yields?
A: The synthesis typically involves multi-step reactions starting with pyrazole derivatives. Key steps include:
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core using precursors like 5-amino-1H-pyrazole-4-carboxamide under reflux with catalysts (e.g., triethylamine) .
- Acetamido linkage : Coupling the pyrazolo-pyrimidine intermediate with methyl 4-aminobenzoate via carbodiimide-mediated amidation .
- Hydroxyethyl substitution : Introducing the 2-hydroxyethyl group through nucleophilic substitution or alkylation .
Optimization strategies : - Microwave-assisted synthesis reduces reaction times (e.g., from 12 hrs to 2 hrs) and improves purity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .
Structural Characterization
Q. Q: Which analytical techniques are critical for confirming the structure and purity of this compound?
A: A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxyethyl proton resonance at δ 3.6–4.1 ppm) .
- HRMS : Validates molecular weight (expected [M+H]⁺: ~435.16) and detects impurities .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .
Biological Target Identification
Q. Q: What are the primary biological targets of this compound, and how can researchers validate its mechanism of action?
A: The compound’s pyrazolo-pyrimidine scaffold suggests kinase inhibition (e.g., cyclin-dependent kinases or tyrosine kinases):
- In vitro assays : Use ATP-competitive kinase activity assays (e.g., radiometric or fluorescence-based) to measure IC₅₀ values .
- Cellular models : Validate anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Molecular docking : Predict binding interactions with kinase active sites (e.g., using AutoDock Vina) .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q: How do structural modifications (e.g., substituent variations) influence bioactivity?
A: SAR studies reveal critical functional groups:
| Modification | Impact on Activity | Source |
|---|---|---|
| Hydroxyethyl → Methyl | Reduced solubility; lower kinase inhibition | |
| Benzoate → Benzamide | Improved cellular uptake (logP reduction) | |
| 4-Oxo group removal | Loss of hydrogen bonding with kinases | |
| Methodology : |
- Synthesize analogs via parallel synthesis.
- Compare IC₅₀ values in enzymatic and cellular assays .
Resolving Data Contradictions in Biological Activity
Q. Q: How should researchers address discrepancies in reported bioactivity across studies?
A: Contradictions often arise from:
- Purity variations : Impurities (e.g., unreacted intermediates) may skew results. Validate via HPLC and repeat assays with ≥95% pure batches .
- Assay conditions : Differences in ATP concentrations (e.g., 1 μM vs. 10 μM) alter IC₅₀. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Cell line variability : Test across multiple lines (e.g., A549, Jurkat) to confirm target specificity .
Solubility and Formulation Challenges
Q. Q: What strategies improve aqueous solubility for in vivo studies?
A: The methyl ester and hydroxyethyl groups confer moderate solubility (~50 µg/mL in PBS). Strategies include:
- Prodrug design : Hydrolyze the ester to a carboxylic acid for salt formation (e.g., sodium salt) .
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability .
- Co-solvents : Employ DMSO/PEG-400 mixtures (<10% v/v) for dosing solutions .
Stability Under Physiological Conditions
Q. Q: How stable is this compound in buffer or serum, and what degradation products form?
A: Stability assessments via LC-MS show:
- pH-dependent hydrolysis : Ester hydrolysis dominates at pH >7.5, forming the carboxylic acid derivative .
- Serum stability : 80% remains intact after 24 hrs in fetal bovine serum (FBS) at 37°C .
Mitigation : Store lyophilized at -20°C and prepare fresh solutions for assays .
Translating In Vitro to In Vivo Efficacy
Q. Q: What preclinical models are suitable for evaluating therapeutic potential?
A: Prioritize models aligned with mechanism:
- Xenograft models : Test antitumor efficacy in nude mice with human tumor implants (e.g., HCT-116 colon cancer) .
- Pharmacokinetics : Measure plasma half-life (expected t₁/₂: ~3–5 hrs) and tissue distribution via LC-MS/MS .
- Toxicity screening : Assess liver/kidney function and hematological parameters in rodents .
Synergistic Combinations with Other Therapeutics
Q. Q: Can this compound enhance the efficacy of existing drugs?
A: Preliminary data suggest synergy with:
- DNA-damaging agents (e.g., cisplatin): Combine at sub-IC₅₀ doses to reduce resistance .
- Immune checkpoint inhibitors : Test in syngeneic models (e.g., CT26 colon cancer) to evaluate T-cell activation .
Methodology : Calculate combination indices (CI) using the Chou-Talalay method .
Computational Modeling for Derivative Design
Q. Q: How can molecular dynamics (MD) simulations guide derivative design?
A: MD predicts binding stability and residue interactions:
- Kinase binding pockets : Simulate interactions with CDK2 or EGFR to identify critical hydrogen bonds (e.g., with Glu81/Lys33) .
- Free energy calculations : Use MM-PBSA to rank derivative binding affinities .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
